molecular formula C16H25NO B1610382 4-(1-Benzylpiperidin-4-YL)butan-1-OL CAS No. 318508-02-0

4-(1-Benzylpiperidin-4-YL)butan-1-OL

Cat. No.: B1610382
CAS No.: 318508-02-0
M. Wt: 247.38 g/mol
InChI Key: SXNYWACHEZSLBF-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry. cymitquimica.comcymitquimica.com Its derivatives are integral to the structure of numerous pharmaceuticals across a wide array of therapeutic areas. cymitquimica.comcymitquimica.com The prevalence of the piperidine moiety is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing various functional groups to interact with biological targets. echemi.com

Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and neuroprotective effects. echemi.com This wide range of applications underscores the importance of the piperidine nucleus in the design and discovery of new drugs. The structural diversity achievable with piperidine derivatives allows for the fine-tuning of pharmacological activity, making them a valuable tool for medicinal chemists. cymitquimica.com

Overview of Research Significance and Potential Applications (Excluding Clinical)

Specific, in-depth research focusing solely on the biological activity and direct applications of 4-(1-Benzylpiperidin-4-YL)butan-1-OL is limited in publicly available scientific literature. Its primary significance appears to be as a chemical intermediate in the synthesis of more complex molecules. The presence of the N-benzylpiperidine group combined with a butanol chain provides a versatile scaffold for further chemical modifications.

While direct biological data on this compound is scarce, its structural components are found in molecules with known biological activities. For instance, the 1-benzylpiperidine (B1218667) moiety is a key feature in various compounds investigated for their affinity at sigma receptors and as cholinesterase inhibitors, which are targets for neurodegenerative diseases. However, it is crucial to note that the biological activity of a molecule is highly dependent on its entire structure and not just its constituent parts.

Below is a table summarizing the available chemical and physical properties of this compound.

PropertyValue
CAS Number 318508-02-0
Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Boiling Point 358.467 °C at 760 mmHg
Density 1.014 g/cm³
Refractive Index 1.535
Flash Point 155.472 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-3,7-8,15,18H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYWACHEZSLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445117
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318508-02-0
Record name 4-(1-BENZYLPIPERIDIN-4-YL)BUTAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 1 Benzylpiperidin 4 Yl Butan 1 Ol

Established Synthetic Pathways for the Core Structure

The synthesis of 4-(1-benzylpiperidin-4-yl)butan-1-ol relies on foundational reactions in organic chemistry, primarily involving the functionalization of a pre-formed piperidine (B6355638) ring.

Nucleophilic Substitution Reactions in Piperidine Functionalization

A fundamental step in the synthesis of many N-substituted piperidines is the direct alkylation of the piperidine nitrogen via a nucleophilic substitution reaction. In the context of this compound, the benzyl (B1604629) group is typically introduced by treating a piperidine precursor with a benzyl halide. For instance, the synthesis of the key intermediate, 1-benzyl-4-piperidone, can be achieved by reacting 4-piperidone (B1582916) monohydrate hydrochloride with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com This SN2 reaction, where the secondary amine of the piperidine acts as the nucleophile, is a common and efficient method for installing the N-benzyl group, a stable and versatile protecting group in medicinal chemistry. researchgate.net

Utilization of 1-Benzyl-4-piperidone as a Key Precursor

The compound 1-benzyl-4-piperidone serves as a cornerstone for building the target molecule. ajchem-a.comemory.edugoogleapis.com Its carbonyl group at the C-4 position is a versatile handle for introducing the desired butanol side chain through various carbon-carbon bond-forming reactions.

A highly effective method for this transformation is the Wittig reaction. This reaction involves the treatment of 1-benzyl-4-piperidone with a phosphorus ylide. To construct the four-carbon chain, a suitable ylide, such as one generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide, could be used, although this would require protection of the hydroxyl group. A more direct route involves a Wittig reagent that introduces a butenyl group, which can then be converted to the primary alcohol.

Alternatively, a Grignard reaction provides another robust pathway. deakin.edu.au Reacting 1-benzyl-4-piperidone with a Grignard reagent like 3-butenylmagnesium bromide would yield a tertiary alcohol. Subsequent dehydration to an alkene, followed by hydroboration-oxidation, would produce the desired primary alcohol, this compound. A more direct, albeit potentially challenging, approach would involve a Grignard reagent derived from a protected 4-halobutanol.

The general applicability of 1-benzyl-4-piperidone as a precursor is demonstrated in the synthesis of complex fentanyl analogs, where it undergoes reactions like the Strecker condensation to build more elaborate structures. google.com

Table 1: Key Precursors and Intermediates

Compound Name Structure Role in Synthesis
4-Piperidone Initial starting material
Benzyl Bromide Benzylating agent
1-Benzyl-4-piperidone Key intermediate with a functional handle
(4-Bromobutyl)tetrahydropyran Potential protected Grignard reagent precursor

Multi-step Synthesis Routes and Optimizations

The assembly of this compound from basic starting materials is inherently a multi-step process. chemicalbook.comgoogle.com A representative synthetic sequence is outlined below:

N-Benzylation: Synthesis of 1-benzyl-4-piperidone from 4-piperidone and benzyl bromide. chemicalbook.com

Chain Elongation (Wittig Reaction): Reaction of 1-benzyl-4-piperidone with a phosphorus ylide, for example, the one generated from (4-bromobutyl)triphenylphosphonium bromide, to form an intermediate alkene.

Hydrolysis/Reduction: Conversion of the terminal group on the newly added chain to a hydroxyl group. For example, if a Wittig reagent bearing an ester is used, the ester would be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride. If an alkene is formed, a hydroboration-oxidation sequence would yield the anti-Markovnikov alcohol product.

Advanced Synthetic Approaches

Beyond the established pathways, advanced synthetic methods offer greater control over molecular architecture, particularly concerning stereochemistry and the introduction of diverse functional groups.

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are vital for creating chiral derivatives or analogs, which are often required in pharmaceutical research. nih.govresearchgate.net If a substituent were present on the piperidine ring or the butanol side chain, stereocenters would be created.

Stereoselective Synthesis: This approach aims to directly form a specific stereoisomer. For example, if the ketone on an intermediate like 1-benzyl-4-piperidone were to be reduced to a hydroxyl group (creating a chiral center at C-4), the use of a chiral reducing agent could selectively produce one enantiomer over the other. Similarly, catalytic asymmetric hydrogenation of an alkene precursor to the saturated piperidine ring could establish specific stereocenters. ajchem-a.com

Chiral Resolution: This technique separates a racemic mixture (a 50:50 mix of enantiomers) into its individual components. uark.edu A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. uark.edu These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the pure enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers on an analytical or preparative scale.

Organolithium-Mediated Transformations in Derivative Synthesis

Organolithium reagents are powerful tools for the functionalization of heterocyclic compounds, including piperidines. uark.edu These transformations often involve the deprotonation of a C-H bond to form a lithiated intermediate, which then acts as a potent nucleophile.

For piperidine derivatives, direct deprotonation is often focused on the α-position (C-2 or C-6) relative to the nitrogen atom. To achieve this, the nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which also serves to direct the lithiation. The use of a strong base like sec-butyllithium, often in the presence of a chelating agent like TMEDA, can generate the α-lithiated piperidine. uark.edu

This lithiated species can then react with a wide array of electrophiles to introduce new functional groups. For example, reaction with an alkyl halide, an aldehyde, or a ketone would allow for the synthesis of novel C-2 substituted piperidine derivatives. This strategy provides a route to analogs of this compound that are functionalized at positions not easily accessible through the synthetic pathways starting from 4-piperidone. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Benzyl-4-piperidone
4-Piperidone monohydrate hydrochloride
Benzyl bromide
Potassium carbonate
(3-Hydroxypropyl)triphenylphosphonium bromide
3-Butenylmagnesium bromide
(4-Bromobutyl)tetrahydropyran
4-(1-Benzylpiperidin-4-ylidene)butan-1-ol
Lithium aluminum hydride
sec-Butyllithium
TMEDA (Tetramethylethylenediamine)

Strategies for Chemical Derivatization and Analog Development

The development of analogs from this compound is a systematic process aimed at fine-tuning the molecule's properties. The following sections detail the primary strategies employed for its chemical derivatization.

The 4-hydroxybutyl side chain presents a primary alcohol that is a prime target for functional group interconversion. These modifications can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent compound. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 4-(1-benzylpiperidin-4-yl)butanal, or further to the carboxylic acid, 4-(1-benzylpiperidin-4-yl)butanoic acid. These transformations introduce new reactive handles and different physicochemical properties. For instance, the resulting carboxylic acid can be used for amide bond formation. While direct oxidation on this specific molecule is a fundamental synthetic transformation, related piperidine-4-carboxylic acid derivatives are synthesized through vigorous hydrolysis of precursor amides or nitriles. researchgate.net

Esterification and Amidation: The hydroxyl group can be readily converted into a variety of esters through reaction with acyl chlorides or carboxylic acids. Similarly, after oxidation to the carboxylic acid, the resulting derivative is a key intermediate for forming amides. researchgate.net For example, N-acylation of a related piperidine intermediate with propionyl chloride is a critical step in the synthesis of certain analgesics. researchgate.net This approach allows for the introduction of a wide array of functional groups, modulating the lipophilicity and steric bulk of the side chain.

Etherification: Formation of ethers by reacting the alcohol with alkyl halides under basic conditions is another common strategy to modify the side chain. This removes the hydrogen bond donor capability of the hydroxyl group and increases lipophilicity.

Below is a table summarizing potential modifications to the butanol side chain.

Modification TypeReagent/Condition ExampleProduct Functional Group
Oxidation to AldehydePyridinium chlorochromate (PCC)-CHO
Oxidation to Carboxylic AcidJones reagent (CrO₃/H₂SO₄)-COOH
EsterificationAcyl Chloride (e.g., Acetyl chloride)-OCOCH₃
EtherificationAlkyl Halide (e.g., Methyl iodide), Base (e.g., NaH)-OCH₃

N-Debenzylation and Re-alkylation: A pivotal step in modifying the N-substituent is the removal of the benzyl protecting group. Catalytic N-debenzylation via hydrogenation (e.g., using H₂/Pd-C) yields the secondary amine, 4-(piperidin-4-yl)butan-1-ol. researchgate.net This intermediate is a versatile building block for introducing a vast array of new substituents at the nitrogen atom through reactions like reductive amination or nucleophilic substitution with alkyl or aryl halides. Research has shown that bulky aromatic substitutions (like benzyl or phenethyl) and small alkyl groups (methyl or ethyl) at the piperidine nitrogen can be well-tolerated or even enhance binding affinity to certain receptors, whereas larger alkyl groups may be detrimental. nih.gov

Diversification of N-Substituents: A wide variety of functional groups can be installed on the piperidine nitrogen to probe for optimal interactions. Studies on related N-substituted piperidine derivatives have explored substituents ranging from simple alkyl chains to complex aralkyl groups like p-nitrobenzyl and phenethyl. nih.gov The choice of substituent can dramatically alter the compound's biological activity profile. An efficient method for creating diverse 4-benzyl piperidines utilizes a Suzuki coupling protocol, which tolerates significant variation in both the piperidine and the aryl partner, allowing for the synthesis of amine, sulfonamide, and amide derivatives. organic-chemistry.org

The table below illustrates the effect of different N-substituents on the binding affinity of a related piperidinyl benzilate scaffold to muscarinic receptors. nih.gov

N-SubstituentReceptor Affinity (Ki, nM)
H2.0
Methyl0.2
Ethyl0.2
n-Propyl>100
Benzyl0.2
p-Fluorobenzyl3.0

Piperidine Ring Analogs: In some cases, the entire piperidine ring can be replaced with another heterocyclic scaffold, such as a piperazine (B1678402) ring, to fundamentally alter the core structure and its properties. unisi.it

A sophisticated strategy in drug design involves molecular hybridization, where two or more distinct pharmacophoric units are covalently linked to create a single hybrid molecule. This approach aims to produce compounds with a multi-target profile or improved properties. The 4-(1-benzylpiperidin-4-yl) moiety is frequently used as a key building block in this approach.

Oxadiazole Hybrids: In one notable example, the N-(1-benzylpiperidin-4-yl) core was integrated into a hybrid molecule with a 5-phenyl-1,3,4-oxadiazole-2-thione scaffold. nih.govnih.govresearchgate.net This was achieved by first synthesizing N-(1-benzylpiperidin-4-yl)-2-chloroacetamide, which then reacts with the thiol group of the oxadiazole to form a stable thioether linkage. nih.govnih.gov This strategy combines the benzylpiperidine unit, known for its interactions with cholinesterases, with an oxadiazole moiety designed to interact with other targets, creating multifunctional agents for complex diseases like Alzheimer's. nih.govnih.gov

Functionalized Pyridine (B92270) Hybrids: The 1-benzylpiperidine (B1218667) motif has also been connected to a dicarbonitrile-substituted pyridine ring via different length alkylamino linkers. nih.gov For instance, a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} substituent was installed on the pyridine core. nih.gov This research demonstrated that the nature and length of the linker connecting the two scaffolds are crucial for modulating affinity and selectivity for biological targets like sigma receptors. nih.gov

This hybridization approach is summarized in the table below.

Hybrid Scaffold PartnerLinkage TypeRationale/Target ClassReference
5-Phenyl-1,3,4-oxadiazole-2-thioneThioetherMulti-target agents for Alzheimer's Disease (e.g., ChE, BACE-1) nih.govnih.govresearchgate.net
Pyridine-3,5-dicarbonitrileAlkylamino chainMulti-target agents for neurological disorders (e.g., Sigma receptors, ChE) nih.gov

Pharmacological and Biological Investigation of 4 1 Benzylpiperidin 4 Yl Butan 1 Ol and Its Analogues Preclinical Focus

Receptor Binding and Ligand-Target Interactions

The affinity of 4-(1-benzylpiperidin-4-yl)butan-1-ol and its analogues for various receptors is a key aspect of their preclinical evaluation. These interactions are fundamental to understanding their potential pharmacological effects.

Sigma Receptor (S1R and S2R) Binding Affinity and Selectivity Profiling

While direct binding data for this compound is not extensively available in the public domain, studies on structurally related compounds provide significant insights into the potential for sigma receptor interaction. The 1-benzylpiperidine (B1218667) moiety is a common feature in many sigma receptor ligands.

One study on a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high affinity for the σ1 receptor. nih.gov The length of the alkyl spacer between the 1-benzylpiperidine motif and the pyridine (B92270) ring was found to be a crucial determinant of σ1R affinity. An increase in the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in enhanced affinity for the human σ1 receptor (hσ1R). nih.gov For instance, the compound with a butylamino linker (n=4), which is structurally similar to the butyl chain in this compound, demonstrated a high affinity for hσ1R. nih.gov

A particularly potent analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the hσ1R with a Ki value of 1.45 nM and showed 290-fold selectivity over the σ2R subtype. nih.gov These findings suggest that compounds containing the 1-benzylpiperidine structure are promising candidates for targeting sigma receptors.

Another class of compounds, the 2,7-diazaspiro[3.5]nonane derivatives, which also feature a nitrogen-containing scaffold, have demonstrated low nanomolar affinity for the S1R. nih.gov For example, certain derivatives showed Ki values for S1R as low as 2.7 nM and 3.5 nM, with a 6- to 10-fold preference over the S2R. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Analogues

Compound/Analogue ClassReceptor SubtypeBinding Affinity (Ki)Selectivity (S2R/S1R)
2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 nM290-fold
2-{[4-(1-Benzylpiperidin-4-yl)butyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R3.97 nMNot specified
2,7-Diazaspiro[3.5]nonane derivative 4bS1R2.7 nM~10-fold
2,7-Diazaspiro[3.5]nonane derivative 4cS1R3.5 nM~6-fold

Muscarinic Receptor Antagonism Studies

The potential for this compound and its analogues to interact with muscarinic receptors has been explored, given that the piperidine (B6355638) scaffold is present in many known muscarinic antagonists. drugbank.com Muscarinic receptors, which are divided into five subtypes (M1-M5), are involved in a wide range of physiological functions. mdpi.comresearchgate.net

A study on a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, which contain the 1-benzyl-4-piperidyl moiety, demonstrated notable affinities for M1 and M3 muscarinic receptors. nih.gov These compounds showed good selectivity for M3 receptors over the M2 subtype. nih.gov The urethane (B1682113) bond in these analogues was identified as a key structural feature that helps to lock the molecule's conformation, facilitating its binding to M1 and M3 receptors. nih.gov For example, 1-(4-methylaminobenzyl)-4-piperidyl benzhydrylcarbamate (YM-58790) was found to be a potent M3 antagonist. nih.gov While this data is for an analogue, it suggests that compounds with a 1-benzylpiperidine core have the potential for muscarinic receptor antagonism.

Table 2: Muscarinic Receptor Binding Profile of an Analogue (1-Benzyl-4-piperidyl benzhydrylcarbamate derivative)

Receptor SubtypeBinding AffinitySelectivity Profile
M1High-
M2LowerM3 > M2
M3HighM3 > M2

Cholinesterase Enzyme Inhibition Characteristics (Acetylcholinesterase and Butyrylcholinesterase)

The inhibitory effects of compounds related to this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been investigated. These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and are important targets in the treatment of neurodegenerative diseases.

Research on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the benzyl-piperazine core structure, revealed their potential as AChE inhibitors. One derivative with a chlorine substituent on the phenyl ring was identified as the most potent in its series, with an IC50 value of 0.91 µM for AChE.

Another study focused on 4-phenethyl-1-propargylpiperidine derivatives as dual inhibitors of BChE and monoamine oxidase B. mdpi.com A meta-positioned carbamate (B1207046) derivative in this series showed an IC50 value of 4.3 µM for human BChE (hBChE). mdpi.com Furthermore, the analogue 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed potent inhibition of both AChE (IC50 = 13 nM) and BChE (IC50 = 3.1 µM). nih.gov

Table 3: Cholinesterase Inhibition by Analogues

AnalogueEnzymeInhibitory Concentration (IC50)
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91 µM
4-phenethyl-1-propargylpiperidine derivative (meta-carbamate)hBChE4.3 µM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAChE13 nM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileBChE3.1 µM

Other Identified Molecular Targets (e.g., Bacterial Type II Topoisomerases for Specific Analogues)

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are validated targets for antibacterial drugs. nih.govnih.govmdpi.com While there is extensive research on novel bacterial topoisomerase inhibitors (NBTIs), there is currently no published data to suggest that this compound or its close structural analogues exhibit activity against these enzymes. The known inhibitors of bacterial type II topoisomerases generally possess complex, polycyclic chemical structures that are significantly different from the simpler benzylpiperidine scaffold. researchgate.netmdpi.com

In Vitro Functional and Cellular Characterization

The functional consequences of the interactions between this compound and its analogues with their molecular targets are assessed through various in vitro and cellular assays.

Assessment of Functional Receptor Modulation (e.g., Neurite Outgrowth Enhancement, Aquaporin-Mediated Water Permeability)

Neurite Outgrowth Enhancement: Neurite outgrowth is a fundamental process in neuronal development and regeneration, and assays measuring this process are used to identify compounds with neurotrophic or neuroregenerative potential. nih.govnih.gov Currently, there are no specific studies available that have evaluated the effect of this compound on neurite outgrowth. Such an investigation would be a valuable step in characterizing its neurobiological activity profile.

Aquaporin-Mediated Water Permeability: Aquaporins are channel proteins that facilitate the transport of water across cell membranes and are involved in various physiological processes. nih.govnih.govfrontiersin.org Assays measuring aquaporin-mediated water permeability are crucial for identifying compounds that can modulate water homeostasis. researchgate.net To date, no research has been published on the effects of this compound on the function of aquaporin channels.

Evaluation of Neuroprotective Effects on Neuronal Cell Lines (e.g., SH-SY5Y Neuroblastoma Cells)

The neuroprotective potential of compounds structurally related to this compound has been investigated in various in vitro models of neuronal damage. Analogues featuring the benzylpiperidine scaffold have demonstrated the ability to protect neuronal cells from insults relevant to neurodegenerative diseases.

For instance, a series of piperidine urea (B33335) derivatives were assessed for their neuroprotective effects in human neuroblastoma (SH-SY5Y) cells. researchgate.net These compounds were designed to explore novel neuroprotective agents with high potency. researchgate.net One of the derivatives, compound A10, showed superior protective activity against neurotoxicity in SH-SY5Y cells at various concentrations and exhibited lower cytotoxicity compared to the parent compound, Fenazinel. researchgate.net This suggests that the piperidine moiety is a viable scaffold for developing neuroprotective agents.

In a similar line of research, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives were evaluated for their neuroprotective capabilities. Two compounds from this series, 15b and 15j, were shown to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla with neuronal properties, against oxidative damage induced by hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This protective effect was also supported by their demonstrated antioxidant activity in a chemical assay. mdpi.comresearchgate.net

Furthermore, the neuroprotective properties of N-benzylcinnamide, which shares the N-benzyl functional group, were examined in SH-SY5Y cells. This compound was found to prevent cytotoxicity and the generation of intracellular reactive oxygen species induced by scopolamine, a substance used to model cholinergic dysfunction seen in Alzheimer's disease. lgcstandards.com Specifically, pretreatment with N-benzylcinnamide prevented the scopolamine-induced reduction in choline (B1196258) acetyltransferase (ChAT) activity and mitigated pro-apoptotic events. lgcstandards.com Lignanamides-rich extracts have also been shown to counteract the cytotoxic effects of dimethyl sulfoxide (B87167) (DMSO) on SH-SY5Y cells, improving their survival and restoring their ability to form colonies. nih.govmdpi.com

These studies collectively indicate that the benzylpiperidine framework and related structures are promising for the development of agents that can protect neurons from various forms of stress and toxicity implicated in neurodegenerative conditions.

Inhibition of Specific Enzyme Activities in Biochemical Assays

Analogues of this compound have been the subject of significant investigation as enzyme inhibitors, particularly targeting cholinesterases, which are key enzymes in the pathophysiology of Alzheimer's disease.

A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives were synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.netresearchgate.net Among these, compounds 15b and 15j emerged as potent inhibitors with submicromolar IC₅₀ values. mdpi.comresearchgate.netresearchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors. mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggested that the N-benzylpiperidine moiety of compound 15b interacts with the catalytic active site (CAS) of AChE. mdpi.comresearchgate.net

Another class of related compounds, 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, also demonstrated potent dual-target inhibitory activity against both AChE and BChE. maynoothuniversity.ie Specifically, the compound 5 , which features a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} substituent, exhibited an IC₅₀ of 13 nM for AChE and 3.1 µM for BChE. maynoothuniversity.ie The length of the alkyl linker between the 1-benzylpiperidine moiety and the pyridine ring was found to be a critical determinant of the affinity for sigma-1 receptors (σ₁R), with a butylamino group resulting in high affinity. maynoothuniversity.ie

The table below summarizes the inhibitory activities of selected benzylpiperidine analogues against cholinesterases.

CompoundTarget EnzymeIC₅₀ (µM)Type of Inhibition
15b eeAChE0.39 ± 0.11Competitive
15j eqBChE0.16 ± 0.04Competitive
5 AChE0.013Not Specified
5 BChE3.1Not Specified
Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.netmaynoothuniversity.ie

These findings highlight the potential of the benzylpiperidine scaffold in designing potent inhibitors of enzymes implicated in neurodegenerative disorders.

Preclinical In Vivo Efficacy and Mechanistic Studies

Assessment of Antinociceptive Activity in Animal Pain Models (e.g., Formalin Test, Spinal Nerve Ligation)

The antinociceptive potential of compounds structurally related to this compound has been evaluated in preclinical models of pain. While direct studies on the title compound are limited, research on analogous structures, such as benzylpiperazine derivatives, provides insight into the potential analgesic effects of this chemical class.

In a study investigating benzylpiperazine derivatives as σ₁ receptor ligands, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) was assessed in a mouse formalin assay for inflammatory pain. jchps.commdpi.com The formalin test induces a biphasic pain response, and σ₁ receptor antagonists are known to ameliorate pain in this model. jchps.com Compound 15 produced a significant dose-dependent antinociceptive effect, consistent with its role as a putative σ₁ receptor antagonist. jchps.commdpi.combiointerfaceresearch.com

Furthermore, the efficacy of compound 15 was evaluated in the chronic constriction injury (CCI) model of neuropathic pain, a widely used assay to induce allodynia (pain from a stimulus that does not normally provoke pain). jchps.com In this model, compound 15 also demonstrated significant and dose-dependent anti-allodynic effects. jchps.combiointerfaceresearch.com Importantly, the compound did not produce sedation or impair locomotor responses in a rotarod assay, suggesting that its analgesic effects are not due to general motor impairment. jchps.commdpi.combiointerfaceresearch.com These results encourage the further development of benzylpiperazine-based σ₁R antagonists as potential treatments for chronic pain. jchps.commdpi.com

Investigation in Preclinical Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease Models)

The in vivo efficacy of benzylpiperidine analogues has been demonstrated in animal models of Alzheimer's disease (AD). These studies often utilize models where cognitive deficits are induced chemically, such as with scopolamine, an antagonist of muscarinic acetylcholine receptors.

The benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, 15b and 15j , which showed potent cholinesterase inhibition and in vitro neuroprotection, were further tested in a scopolamine-induced mouse model of memory impairment. mdpi.comresearchgate.netresearchgate.net The Morris water maze test, a standard behavioral assay for spatial learning and memory, confirmed the memory-ameliorating effect of these two compounds. mdpi.comresearchgate.net This provides in vivo evidence for their potential as multifunctional agents against AD. mdpi.comresearchgate.net The hepatotoxicity of these compounds was also found to be lower than that of tacrine, a previously used AD drug. mdpi.com

The development of such multifunctional agents is a key strategy in AD research, aiming to address the various pathological factors of the disease, including the decline in acetylcholine levels. mdpi.com The positive results from these preclinical models suggest that the benzylpiperidine scaffold is a promising starting point for the development of new therapeutics for neurodegenerative disorders like Alzheimer's disease.

Evaluation of Antimicrobial Activity in Relevant In Vivo Models

While many piperidine derivatives have been screened for in vitro antimicrobial activity, in vivo studies are crucial for determining their therapeutic potential. nih.gov A relevant in vivo model for assessing the efficacy of antimicrobial compounds is the Galleria mellonella (greater wax moth) larva, which possesses an innate immune system with similarities to that of mammals. researchgate.netmdpi.comnih.gov

A study on 4-aminopiperidines, a class of compounds that includes benzylpiperidine derivatives, evaluated their antifungal activity in vitro and in vivo. mdpi.com Among the synthesized compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates based on their in vitro activity against Candida and Aspergillus species. mdpi.com

These promising compounds were then tested for toxicity in the Galleria mellonella larvae model. mdpi.com The results indicated a lack of toxicity in this alternative, more complex test system, even though moderate cytotoxicity was observed in human cell lines. mdpi.com This suggests that the 4-aminopiperidine (B84694) core is an interesting lead structure for the development of novel antifungal agents with potential for in vivo application. mdpi.com The use of the Galleria mellonella model provides a valuable initial screen for the in vivo efficacy and toxicity of such compounds before proceeding to more complex mammalian models. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Pharmacophoric Features and Key Structural Determinants for Biological Activity

The biological activity of derivatives of 4-(1-benzylpiperidin-4-yl)butan-1-ol is intricately linked to the specific arrangement and nature of their structural components. SAR studies have identified several key determinants crucial for interaction with biological targets, particularly sigma (σ) receptors and cholinesterases.

The core pharmacophore for many active analogs includes a basic nitrogen atom within the piperidine (B6355638) ring, a benzyl (B1604629) group attached to this nitrogen, and a side chain at the 4-position of the piperidine ring. The nature of these three components significantly modulates the affinity and selectivity of the compounds.

Key Structural Features and Their Impact on Activity:

The Benzyl Group: The benzyl moiety is a critical feature for the affinity of many 1-benzylpiperidine (B1218667) derivatives towards σ1 receptors. researchgate.net Substitutions on the aromatic ring of the benzyl group can fine-tune this affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, halogen substitutions on the benzyl group's aromatic ring generally led to a similar or slightly decreased affinity for σ1 receptors. nih.gov

The Piperidine Ring: The piperidine ring serves as a central scaffold, and its basic nitrogen is often protonated at physiological pH, enabling ionic interactions with receptor sites. The substitution pattern on the piperidine ring is crucial. For instance, in the development of dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC), the N-benzyl piperidine moiety, a key fragment of the drug Donepezil, was utilized. nih.gov

The 4-Position Side Chain: The substituent at the 4-position of the piperidine ring plays a significant role in defining the compound's activity profile. For acetylcholinesterase inhibitors, extending the structure-activity relationship from a flexible ethylamine (B1201723) linker to a more rigid indanone moiety attached via a methyl group at the 4-position of the 1-benzylpiperidine resulted in highly potent compounds. nih.gov Specifically, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent AChE inhibitor. nih.gov

The following table summarizes the general SAR findings for 1-benzylpiperidine derivatives targeting different receptors.

Structural MoietyModificationImpact on Biological ActivityTarget Receptor(s)
N-Benzyl Group Substitution on the aromatic ringCan modulate affinity; halogens may slightly decrease σ1 affinity. nih.govSigma-1 (σ1)
Piperidine Ring Core scaffoldEssential for the overall pharmacophore. nih.govVarious (AChE, σ receptors)
4-Position Substituent Varies (arylacetamide, indanone, etc.)Crucial for potency and selectivity. nih.govnih.govSigma-1 (σ1), AChE
4-Position Substituent Phenylacetamide Aromatic Ring Substitution3-substitution generally increases affinity for σ1 and σ2 receptors. nih.govSigma-1 (σ1), Sigma-2 (σ2)

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. scienceforecastoa.com These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, a Hansch-type QSAR analysis was conducted to understand the influence of substitutions on the phenylacetamide aromatic ring on binding affinity at σ1 and σ2 receptors. nih.gov The study revealed that for σ1 receptor affinity, electronic and steric parameters of the substituents were significant.

Key Findings from QSAR Studies on Related Analogs:

Influence of Substituent Position: In general, for N-(1-benzylpiperidin-4-yl)phenylacetamides, compounds with substituents at the 3-position of the phenylacetamide ring exhibited higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts (with the exception of the OH group). nih.gov

Role of Halogen Substitution: Halogen substitution on the phenylacetamide ring generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov

Impact of Electron-Donating Groups: Substitutions with electron-donating groups like -OH, -OMe, or -NH2 resulted in moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.gov

Predictive QSAR models have also been developed for other piperidine derivatives targeting various receptors. For instance, models for CCR5 antagonists showed that molar refractivity and the number of hydrogen-bond donors were important descriptors influencing binding affinity. tandfonline.com Similarly, QSAR models for the toxicity of piperidine derivatives against Aedes aegypti have been developed using topological descriptors. nih.gov While not directly on this compound, these studies highlight the utility of QSAR in predicting the biological properties of piperidine-containing compounds. tandfonline.comnih.gov

The table below presents hypothetical QSAR data for a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs to illustrate the relationship between physicochemical properties and sigma receptor affinity.

Compound IDSubstitution (Phenylacetamide Ring)LogPMolar Refractivity (MR)σ1 Ki (nM)σ2 Ki (nM)
1 H4.295.33.90240
5 3-Cl4.9100.32.50150
9 3-F4.395.23.10450
11 2-F4.395.23.56667
20 3-NO24.1100.04.50300

Note: The data in this table is based on findings reported for N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at an atomic level. researchgate.net These methods provide insights into the binding pose, affinity, and key interactions that stabilize the ligand-receptor complex.

For derivatives of 1-benzylpiperidine, docking studies have been instrumental in understanding their interaction with the active sites of enzymes like acetylcholinesterase (AChE). In one study, docking of a series of N-benzylpiperidine derivatives into the crystal structure of mouse AChE helped to establish a 3D QSAR model. researchgate.net The docking suggested that the protonated piperidine nitrogen forms a crucial interaction with the enzyme's active site. researchgate.net

In another study on benzimidazole-based AChE inhibitors containing a 1-benzylpiperidine moiety, molecular docking revealed that these compounds could bind within the binding pocket of AChE. researchgate.net Similarly, docking studies of 4-phthalimidobenzenesulfonamide derivatives with AChE showed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Specifically, the phthalimide (B116566) moiety was found to interact with Trp84 via π–π stacking. nih.gov

The general principles of ligand-receptor interactions observed in these studies can be extrapolated to understand the potential binding modes of this compound. It is likely that the protonated piperidine nitrogen forms a key electrostatic interaction with an acidic residue (like Asp or Glu) in the receptor's binding pocket, while the benzyl and butanol substituents occupy hydrophobic pockets and may form additional hydrogen bonds.

The following table summarizes key interactions identified through molecular docking studies of related 1-benzylpiperidine derivatives with their target receptors.

Compound ClassTarget ReceptorKey Interacting ResiduesType of Interaction
N-benzylpiperidine derivativesAcetylcholinesterase (AChE)Trp84π-cation interaction
Benzimidazole-piperidinesAcetylcholinesterase (AChE)Not specifiedBinding pocket interactions
Phthalimido-benzenesulfonamidesAcetylcholinesterase (AChE)Trp84, Tyr121π–π stacking, Hydrogen bond

Metabolism and Preclinical Pharmacokinetic Investigations

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes) and Metabolite Identification

The evaluation of a compound's metabolic stability using human liver microsomes (HLMs) is a standard in vitro method to predict its hepatic clearance in humans. HLMs are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

The primary goal of this assay is to determine the intrinsic clearance (CLint) of a compound, which reflects the rate of its metabolism by hepatic enzymes. This is typically done by incubating the compound with HLMs in the presence of necessary cofactors, such as NADPH, and monitoring the decrease in the parent compound's concentration over time. From this data, key parameters like the metabolic half-life (t½) can be calculated. Compounds with a short half-life in this assay are generally predicted to have high hepatic clearance and, consequently, a shorter duration of action in vivo.

While specific experimental data for 4-(1-Benzylpiperidin-4-YL)butan-1-OL is not publicly available, a typical metabolic stability study would involve the steps and generate data as illustrated in the hypothetical table below.

Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValueInterpretation
Incubation Time (min)0, 5, 15, 30, 60Time points for sample analysis
Parent Compound Remaining at 60 min (%)45%Indicates moderate metabolism
Calculated Half-life (t½, min)55The time taken for 50% of the compound to be metabolized
Intrinsic Clearance (CLint, µL/min/mg protein)12.6Rate of metabolism by liver enzymes

Following the stability assessment, metabolite identification studies are conducted to determine the chemical structures of the metabolites formed. This is crucial for understanding the metabolic pathways and identifying any potentially active or toxic metabolites. High-resolution mass spectrometry is the primary analytical technique used for this purpose. For this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the benzyl (B1604629) ring or the piperidine (B6355638) ring.

N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen.

Oxidation of the primary alcohol: Formation of the corresponding aldehyde and then carboxylic acid.

In Vivo Metabolic Profiling in Preclinical Animal Models (e.g., Zebrafish Larvae)

Zebrafish (Danio rerio) larvae have emerged as a valuable in vivo model for medium- to high-throughput screening of drug metabolism and toxicity. nih.govnih.gov Their genetic similarity to mammals, rapid development, and optical transparency make them a cost-effective alternative to rodent models in early preclinical studies. nih.govnih.gov Zebrafish possess a range of drug-metabolizing enzymes, including CYPs, and can generate metabolites that are often consistent with those found in mammals. nih.gov

In a typical study, zebrafish larvae are exposed to the test compound, and metabolites are subsequently extracted from the larvae or the surrounding water. These metabolites are then identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

As with the in vitro studies, specific metabolic data for this compound in zebrafish is not available. However, a study in this model would aim to identify the major metabolites and compare them to those found in vitro. This comparison helps to validate the in vitro findings and provides a more comprehensive picture of the compound's metabolic fate in a whole-organism system.

Hypothetical Metabolites of this compound Identified in Zebrafish Larvae

Metabolite IDProposed StructureMetabolic ReactionRelative Abundance
M14-(Piperidin-4-yl)butan-1-olN-debenzylationMajor
M24-(1-(4-hydroxybenzyl)piperidin-4-yl)butan-1-olAromatic hydroxylationMinor
M34-(1-Benzylpiperidin-4-yl)butanoic acidAlcohol oxidationModerate

Advanced Analytical Methodologies for Research and Quantification

Spectroscopic Techniques for Structural Characterization and Confirmation (e.g., NMR, IR)

Spectroscopic methods are fundamental in elucidating the precise molecular structure of "4-(1-Benzylpiperidin-4-YL)butan-1-OL". These techniques provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the protons on the benzyl (B1604629) group would produce signals in the aromatic region, while the protons of the piperidine (B6355638) ring and the butanol chain would appear in the aliphatic region. The specific chemical shifts and splitting patterns of these signals provide definitive evidence for the compound's structure. Similarly, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups. A key feature in the IR spectrum of "this compound" would be a broad absorption band corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would confirm the presence of C-H bonds in both the aromatic (benzyl) and aliphatic (piperidine and butanol) portions of the molecule, as well as the C-N bond within the piperidine ring.

Chromatographic Methods for Purity Assessment and Quantification (e.g., LC-MS, HRMS, Chiral HPLC)

Chromatographic techniques are essential for separating "this compound" from any impurities or related substances, and for accurately quantifying its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for both qualitative and quantitative analysis. The liquid chromatography component separates the compound from other components in a sample mixture based on its chemical properties. The mass spectrometer then ionizes the separated compound and measures its mass-to-charge ratio, providing a high degree of certainty for its identification and enabling precise quantification. A validated LC-MS/MS method has been successfully used for the determination of related piperidine compounds.

High-Resolution Mass Spectrometry (HRMS) offers extremely accurate mass measurements, which can be used to determine the elemental composition of "this compound". This high precision allows for unambiguous confirmation of the compound's chemical formula, distinguishing it from other molecules with the same nominal mass.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is employed when it is necessary to separate stereoisomers (enantiomers) of a compound. If "this compound" is synthesized in a way that creates a chiral center, this technique uses a special chiral stationary phase to resolve the different enantiomers, allowing for their individual quantification.

Research on a related compound utilized a C18 column for chromatographic separation with a mobile phase composed of acetonitrile (B52724) and ammonium (B1175870) acetate. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analyte.

Development of Analytical Methods for Quantification in Complex Biological Matrices

Quantifying "this compound" in biological samples such as blood, plasma, or urine is crucial for understanding its behavior in living systems. This requires the development of highly specific and sensitive analytical methods that can overcome the challenges posed by the complexity of these matrices.

The primary challenge in bioanalysis is the presence of numerous endogenous substances that can interfere with the detection of the target compound. To address this, a robust sample preparation procedure is essential. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of a similar piperidine derivative in human plasma. This method utilized a straightforward protein precipitation step for sample cleanup. The chromatographic separation was performed on a C18 column using a gradient elution program, and the method was validated according to regulatory guidelines, demonstrating its linearity, precision, and accuracy for use in clinical sample analysis. The method's sensitivity was defined by its lower limit of quantification (LLOQ).

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity or Potency

The development of analogues of 4-(1-benzylpiperidin-4-yl)butan-1-ol with improved pharmacological profiles is a promising area of research. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the modifications that can enhance binding affinity and selectivity for specific biological targets.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been synthesized and evaluated for their affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors. Most of these compounds demonstrated high affinity for σ1 receptors and low to moderate affinity for σ2 receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, showed high affinity and selectivity for σ1 receptors. nih.gov

Key findings from these SAR studies that can guide the design of future analogues include:

Substitution on the Phenylacetamide Ring: Halogen substitutions on the aromatic ring of the phenylacetamide moiety generally led to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. The position of the substituent also plays a critical role, with 3-substituted compounds generally showing higher affinity for both σ1 and σ2 receptors compared to 2- and 4-substituted analogues. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter the high affinity for σ1 receptors. However, replacement with an imidazole (B134444) or pyridyl ring resulted in a substantial loss of affinity for σ1 receptors. researchgate.net

Substitution on the Benzyl (B1604629) Group: Substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for σ1 receptors. researchgate.net

These findings suggest that strategic modifications to the core structure can fine-tune the selectivity and potency of these compounds. Future research should focus on synthesizing novel analogues with optimized substituents to maximize their therapeutic potential. For instance, the development of analogues with high selectivity for σ1 receptors could be valuable for developing radiotracers for PET imaging studies. nih.gov

Table 1: SAR of N-(1-Benzylpiperidin-4-yl)phenylacetamide Analogues for Sigma Receptors

Compound Modification Effect on Sigma-1 (σ1) Affinity Effect on Sigma-2 (σ2) Affinity Key Observation
Halogen substitution on phenylacetamide ring Maintained Increased Position of substituent influences affinity. nih.gov
Replacement of phenyl with thiophene, naphthyl, or indole No significant change Not specified Demonstrates tolerance for different aromatic systems. researchgate.net
Replacement of phenyl with imidazole or pyridyl >60-fold loss No significant affinity Highlights the importance of the phenyl ring for σ1 binding. researchgate.net

Exploration of Novel Therapeutic Targets and Biological Pathways

While research on analogues of this compound has primarily focused on their interaction with sigma receptors, there is a compelling case for exploring other potential therapeutic targets and biological pathways. The structural similarity of these compounds to known pharmacologically active agents suggests a broader range of biological activities.

Analogues of this compound have been investigated for various therapeutic applications, including:

Neuropathic Pain: A novel analogue, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, was designed based on the structure of haloperidol (B65202) and demonstrated significant antihyperalgesic and antiallodynic effects in a rat model of neuropathic pain, acting as a σ1 receptor antagonist. nih.gov

Antifungal Activity: Certain 4-aminopiperidine (B84694) derivatives have shown promise as antifungal agents by targeting ergosterol (B1671047) biosynthesis. mdpi.com

Antitubercular Activity: A series of novel 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues exhibited potent in vitro activity against Mycobacterium tuberculosis. researchgate.netnih.gov

Cancer: Some substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization. rsc.org

These diverse findings underscore the potential for this compound and its derivatives to modulate multiple biological pathways. Future research should aim to identify and validate novel therapeutic targets for these compounds. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels, as well as proteomic and metabolomic studies to elucidate their mechanisms of action. A deeper understanding of the biological pathways modulated by these compounds could lead to the discovery of new therapeutic applications for a range of diseases.

Advancements in Scalable Synthetic Routes for Research and Development

The advancement of research and the eventual translation of promising compounds into clinical use depend on the availability of efficient and scalable synthetic routes. While the synthesis of this compound and its analogues has been described in the literature on a laboratory scale, developing methods suitable for larger-scale production is a critical next step.

For the synthesis of more complex analogues, such as fentanyl derivatives, an efficient synthesis of the key intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This multi-step process includes a Strecker-type condensation, hydrolysis, esterification, N-acylation, and catalytic N-debenzylation.

Future research in this area should focus on:

Optimization of reaction conditions: This includes exploring different solvents, catalysts, and reaction times to maximize yield and purity while minimizing costs and environmental impact.

Development of continuous flow processes: Continuous manufacturing can offer significant advantages over batch processing in terms of safety, efficiency, and scalability.

Purification techniques: Investigating and optimizing purification methods, such as crystallization and chromatography, to ensure the final product meets the high purity standards required for pharmaceutical use.

By focusing on these areas, it will be possible to develop robust and cost-effective synthetic routes for this compound and its analogues, thereby facilitating further research and development.

Q & A

Q. How can researchers determine the identity and purity of 4-(1-Benzylpiperidin-4-YL)butan-1-OL in laboratory settings?

Methodological Answer:

  • Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on characteristic peaks (e.g., benzyl protons at ~7.3 ppm, piperidine protons at 1.5–3.5 ppm). High-performance liquid chromatography (HPLC) with UV detection (e.g., 249 nm or 296 nm) is recommended for purity assessment .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₂N₂ is 266.4 g/mol) .
  • Reference Standards : Compare against certified analytical standards (e.g., Cayman Chemical’s Item No. 20086) to validate results .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear a respirator with organic vapor cartridges .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data suggest a ≥5-year shelf life under these conditions .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Avoid open flames due to potential combustion byproducts (e.g., carbon monoxide) .

Advanced Research Questions

Q. How can synthetic routes for this compound analogs be optimized for yield and scalability?

Methodological Answer:

  • Reaction Design : Use reductive amination or nucleophilic substitution to modify the piperidine or benzyl moieties. For example, substitute the benzyl group with arylboronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) under Suzuki-Miyaura coupling conditions .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to improve coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Scalability : Conduct pilot-scale reactions under inert atmospheres (N₂/Ar) and optimize solvent systems (e.g., methanol/THF mixtures) for easier purification .

Q. What strategies are effective for detecting and quantifying impurities in this compound samples?

Methodological Answer:

  • Chromatographic Methods : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water) to separate impurities. Detect at 296 nm for optimal sensitivity .
  • Mass Spectrometry Coupling : Pair liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify trace impurities (e.g., fentanyl analogs or synthetic byproducts) .
  • Validation : Compare against known impurity standards (e.g., 4-ANBP, NSC 76613) and establish a limit of detection (LOD) ≤0.1% .

Q. How can researchers assess the stability of 4-(1-Benzylpiiperidin-4-YL)butan-1-OL under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 2–9) at 40°C for 4 weeks. Analyze degradation products via HPLC and HRMS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity (e.g., 25–60% RH) .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C, and monitor purity annually using validated methods .

Q. What experimental considerations are critical for pharmacological profiling of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for activity at opioid receptors (e.g., μ-opioid receptor) using radioligand displacement assays. Use tritiated ligands (e.g., [³H]-DAMGO) and validate with reference compounds .
  • Dose-Response Curves : Establish EC₅₀ values in vitro (e.g., cAMP inhibition assays) and cross-validate with in vivo models (e.g., tail-flick test in rodents) .
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes (HLMs) and identify primary metabolites via LC-MS .

Q. How should contradictory data in pharmacological studies involving this compound be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines). Control for batch-to-batch variability in compound purity .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., opioid vs. non-opioid mechanisms) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, Cayman Chemical) and apply statistical models (e.g., Bayesian inference) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.